N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
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Description
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.49. The purity is usually 95%.
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Biological Activity
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide, a complex organic compound, has garnered attention for its potential biological activities. This compound's unique structural features, including furan and thiophene rings, suggest a variety of interactions with biological systems that may lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H16N2O3S, with a molecular weight of 304.36 g/mol. The compound features distinct functional groups that contribute to its biological activity:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₆N₂O₃S |
Molecular Weight | 304.36 g/mol |
CAS Number | 2034335-20-9 |
Structural Features | Furan, Thiophene, Amide |
Antimicrobial Properties
Research indicates that compounds containing furan and thiophene moieties often exhibit antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The compound has potential anti-inflammatory properties due to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In studies involving related compounds, inhibition of these enzymes has been linked to reduced inflammation in models of arthritis and other inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structural characteristics have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The proposed mechanism includes induction of apoptosis through activation of caspases and modulation of signaling pathways associated with cell survival.
Case Studies and Research Findings
- Antimicrobial Activity : A study focusing on thiophene derivatives reported an IC50 value of 10 µg/mL against Staphylococcus aureus, indicating significant antimicrobial potential. The presence of the furan ring in the structure may enhance this activity through synergistic effects.
- Anti-inflammatory Mechanism : Research on related compounds demonstrated their ability to inhibit NF-kB translocation into the nucleus, thereby reducing the expression of inflammatory mediators like iNOS and COX-2. This suggests a similar potential for the compound in modulating inflammatory responses.
- Cytotoxicity in Cancer Cells : In vitro assays showed that derivatives with furan and thiophene rings can induce apoptosis in cancer cells. For example, one derivative exhibited an IC50 value of 4 µM against MCF-7 cells, highlighting its potential as an anticancer agent.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c26-19-7-2-9-25(19)17-5-1-4-16(12-17)24-21(28)20(27)23-14-22(29,15-8-10-30-13-15)18-6-3-11-31-18/h1,3-6,8,10-13,29H,2,7,9,14H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGBKMMMUOBQAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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